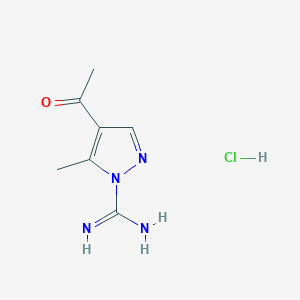

4-Acetyl-5-methylpyrazole-1-carboximidamide Hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-Acetyl-5-methylpyrazole-1-carboximidamide Hydrochloride typically involves the cyclization of amido-nitriles. This reaction is catalyzed by nickel and proceeds through proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild, allowing for the inclusion of various functional groups, including aryl halides and aromatic heterocycles .

Industrial Production Methods

Industrial production methods for this compound involve bulk manufacturing and custom synthesis. Companies like ChemScene and Biosynth provide high-quality reference standards for pharmaceutical testing and other applications .

Análisis De Reacciones Químicas

Types of Reactions

4-Acetyl-5-methylpyrazole-1-carboximidamide Hydrochloride undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reaction conditions vary depending on the desired product and the specific reaction being carried out.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce carboxylic acids, while reduction reactions may yield alcohols.

Aplicaciones Científicas De Investigación

4-Acetyl-5-methylpyrazole-1-carboximidamide Hydrochloride has a wide range of scientific research applications, including:

Chemistry: Used as a building block in the synthesis of various compounds.

Biology: Employed in biochemical assays and studies.

Medicine: Utilized in pharmaceutical testing and drug development.

Industry: Applied in the production of high-purity chemicals and materials.

Mecanismo De Acción

The mechanism of action of 4-Acetyl-5-methylpyrazole-1-carboximidamide Hydrochloride involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes, thereby affecting biochemical pathways and cellular processes .

Comparación Con Compuestos Similares

Similar Compounds

4-Methylpyrazole: Known for its use in treating methanol and ethylene glycol poisoning.

Imidazoles: A class of compounds with various applications in pharmaceuticals and agrochemicals.

Uniqueness

4-Acetyl-5-methylpyrazole-1-carboximidamide Hydrochloride stands out due to its unique blend of reactivity and stability, making it a valuable building block in chemical synthesis .

Actividad Biológica

4-Acetyl-5-methylpyrazole-1-carboximidamide hydrochloride, a derivative of pyrazole, has garnered attention in medicinal chemistry due to its diverse biological activities. Pyrazole compounds are recognized for their potential therapeutic applications, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. This article delves into the biological activity of this compound, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

The compound this compound features a pyrazole ring with acetyl and carboximidamide functional groups. Its molecular structure contributes to its pharmacological properties, making it a subject of interest in drug design.

| Property | Value |

|---|---|

| Molecular Formula | C₇H₈ClN₄O |

| Molecular Weight | 188.62 g/mol |

| Solubility | Soluble in water |

| Melting Point | Not specified |

Pharmacological Activities

Research indicates that pyrazole derivatives exhibit a wide range of biological activities. The following subsections summarize key findings related to the pharmacological effects of this compound.

1. Anti-inflammatory Activity

Studies have demonstrated that pyrazole derivatives possess significant anti-inflammatory properties. For instance, compounds similar to this compound have shown efficacy in inhibiting cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. In one study, a series of pyrazole derivatives exhibited IC50 values ranging from 0.07 µM to 0.08 µM against COX enzymes, indicating potent anti-inflammatory activity .

2. Antimicrobial Activity

The antimicrobial potential of pyrazole derivatives has also been explored extensively. A specific analogue demonstrated promising antibacterial activity against various strains, with minimum inhibitory concentration (MIC) values comparable to established antibiotics . This suggests that this compound may have applications in treating bacterial infections.

3. Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazole derivatives. For example, compounds with structural similarities to this compound were evaluated using MTT assays and showed significant antiproliferative effects on cancer cell lines such as MCF-7 and A549 . The IC50 values for these compounds ranged from 0.08 µM to 0.1 µM, indicating strong potential for further development as anticancer agents.

Case Studies

Case Study 1: Anti-inflammatory Efficacy

In a controlled study involving carrageenan-induced paw edema in rats, a series of pyrazole derivatives were administered at varying doses (100 μg, 500 μg, and 1000 μg). Results indicated that compounds with electron-donating groups exhibited greater anti-inflammatory effects compared to those with electron-withdrawing groups . The most effective derivative showed an inhibition rate comparable to standard anti-inflammatory drugs.

Case Study 2: Antimicrobial Screening

A screening of multiple pyrazole derivatives against Staphylococcus aureus and Escherichia coli revealed that certain compounds displayed MIC values as low as 32 µg/mL, suggesting robust antibacterial activity . This positions pyrazole derivatives as promising candidates for developing new antibiotics.

Propiedades

Fórmula molecular |

C7H11ClN4O |

|---|---|

Peso molecular |

202.64 g/mol |

Nombre IUPAC |

4-acetyl-5-methylpyrazole-1-carboximidamide;hydrochloride |

InChI |

InChI=1S/C7H10N4O.ClH/c1-4-6(5(2)12)3-10-11(4)7(8)9;/h3H,1-2H3,(H3,8,9);1H |

Clave InChI |

ATBCDQWAKUKVGC-UHFFFAOYSA-N |

SMILES canónico |

CC1=C(C=NN1C(=N)N)C(=O)C.Cl |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.